molecular formula C8H6N4 B8266627 6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile

6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B8266627
M. Wt: 158.16 g/mol
InChI Key: QEGRLEWUUWRDHI-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile is a compound of interest in various synthetic and chemical studies. Research has explored its formation and chemical behavior, contributing significantly to the field of heterocyclic chemistry. For instance, Darapaneni Chandra Mohan and colleagues reported aqueous syntheses of methylimidazo[1,2-a]pyridines, closely related to the compound , without any deliberate addition of catalysts (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Similarly, J. Lombardino's work on the synthesis of 6-methoxyimidazo[1,2-b]pyridazines and its analogs provides valuable insights into the chemical nature and potential transformations of these compounds (J. Lombardino, 1968).

Potential Pharmaceutical Applications

While avoiding specific details on drug usage and side effects, it's noteworthy to mention that derivatives of this compound have been investigated for their potential pharmaceutical applications. This includes research on their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis. These studies are significant for understanding the broader applications of these compounds in medical research (E. Abignente, F. Arena, E. Luraschi, C. Saturnino, F. Rossi, L. Berrino, & M. Cenicola, 1992).

Antiviral and Antifilarial Properties

Investigations into the antiviral and antifilarial properties of related imidazo[1,2-b]pyridazine derivatives are significant. For example, C. Galtier and colleagues synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines and evaluated their antiviral activities against various viruses, highlighting the potential for these compounds in antiviral therapy (C. Galtier, S. Mavel, R. Snoeck, Graciela Andreï, C. Pannecouque, M. Witvrouw, J. Balzarini, E. De Clercq, & A. Gueiffier, 2003). Similarly, A. Mourad and colleagues explored the antifilarial evaluation of a series of imidazo[1,2-b]pyridazines, contributing to the search for new antiparasitic agents (A. Mourad, Dean S. Wise, & L. Townsend, 1992).

Properties

IUPAC Name

6-methylimidazo[1,2-b]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-6-2-3-8-10-5-7(4-9)12(8)11-6/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGRLEWUUWRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=C2C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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